[2-(Hydroxyiminomethyl)phenyl]boronic acid
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Overview
Description
[2-(Hydroxyiminomethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxyiminomethyl)phenyl]boronic acid typically involves the reaction of 2-formylphenylboronic acid with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under mild conditions, to yield the desired product. The general reaction scheme is as follows:
2-Formylphenylboronic acid+Hydroxylamine hydrochloride→[2-(Hydroxyiminomethyl)phenyl]boronic acid
The reaction is usually conducted at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial synthesis would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: [2-(Hydroxyiminomethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminophenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Hydroxyiminomethyl)phenyl]boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Biology and Medicine: Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools .
Industry: In the materials science field, this compound can be used in the development of advanced materials, such as polymers and hydrogels, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism by which [2-(Hydroxyiminomethyl)phenyl]boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form boronate esters. These interactions are crucial in its applications as enzyme inhibitors and sensors .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Formylphenylboronic acid
- Hydroxyphenylboronic acid
Comparison: Compared to phenylboronic acid, [2-(Hydroxyiminomethyl)phenyl]boronic acid has an additional hydroxyimino group, which enhances its reactivity and allows for more diverse chemical transformations.
Properties
IUPAC Name |
[2-(hydroxyiminomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCRKQPGFIHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=NO)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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